(R)-alpha-Methyl-4-Iodophenylalaine
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Description
(R)-alpha-Methyl-4-Iodophenylalaine (R-MIPA) is an important synthetic compound that is used in a variety of scientific and medical research applications. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used as a chiral auxillary in asymmetric synthesis. R-MIPA is also used as a substrate for various enzymes, and is often used in biochemical and physiological studies to investigate the effects of various compounds on the body.
Scientific Research Applications
Neurotransmitter Synthesis and Brain Function
One significant area of application for synthetic amino acids like (R)-alpha-Methyl-4-Iodophenylalanine is in the study of neurotransmitter synthesis and brain function. For example, alpha-Methyl-L-tryptophan (alpha-MTrp) is an artificial amino acid analog of tryptophan, the precursor of serotonin (5-HT), a critical neurotransmitter in the brain. Research suggests that alpha-MTrp can be used as a tracer to study brain 5-HT synthesis rates, providing valuable insights into the serotonergic system and its role in neuropsychiatric disorders (Diksic & Young, 2001).
Neuroprotection and Disease Models
The potential neuroprotective effects of synthetic amino acids and their metabolites are of considerable interest. For instance, kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation, has been studied for its neuroprotective properties against excitotoxicity and neurodegeneration. This research avenue suggests that analogs of tryptophan, such as (R)-alpha-Methyl-4-Iodophenylalanine, could have implications in developing treatments for neurological disorders by modulating the kynurenine pathway (Vámos et al., 2009).
Metabolite Profiling in Disease
The study of metabolite profiling in diseases like Parkinson's has highlighted the role of aromatic amino acids and their metabolism. Alterations in the levels of phenylalanine, tyrosine, and tryptophan, and their metabolites, have been associated with disease pathogenesis and progression. This suggests a potential application for synthetic amino acids like (R)-alpha-Methyl-4-Iodophenylalanine in understanding and manipulating metabolic pathways implicated in diseases (Havelund et al., 2017).
Gene Regulation and Epigenetics
Research on environmental exposures and their effects on gene expression has underscored the importance of understanding how external factors, including synthetic compounds, can modify epigenetic marks. Such modifications can lead to disease or alter susceptibility to various conditions. Synthetic amino acids and their derivatives could serve as tools or models to study these gene-environment interactions, potentially leading to novel therapeutic strategies (Edwards & Myers, 2007).
properties
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Methyl-4-Iodophenylalaine |
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